molecular formula C20H19FN4O2S B11268918 3-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine

3-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine

Cat. No.: B11268918
M. Wt: 398.5 g/mol
InChI Key: RHSUTBRROZVOOZ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzenesulfonyl group and a piperazine ring bearing a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the benzenesulfonyl group and the piperazine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridazine ring, leading to different reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(benzenesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one: This compound shares a similar structure but differs in the position of the sulfonyl group and the presence of a propanone moiety.

    4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one:

Uniqueness

3-(benzenesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19FN4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C20H19FN4O2S/c21-16-6-8-17(9-7-16)24-12-14-25(15-13-24)19-10-11-20(23-22-19)28(26,27)18-4-2-1-3-5-18/h1-11H,12-15H2

InChI Key

RHSUTBRROZVOOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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